1,8,10-Dodecatriene, (E,E)-
Description
1,8,10-Dodecatriene, (E,E)-, is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₆, characterized by three conjugated double bonds in the (E,E)-configuration at positions 1, 8, and 10. This compound is structurally related to natural terpenoids and has been identified in plant-derived essential oils. Notably, it exhibits significant bioactivity, including growth inhibitory effects against leukemia cells (IC₅₀ = 3.0 ± 0.5 × 10⁻⁶ M) . Its structure, determined via spectroscopic methods, includes methyl substituents at positions 3, 7, and 11, which influence its stereochemical and reactive properties .
Properties
CAS No. |
69775-54-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodeca-1,8,10-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9,11-12H2,2H3 |
InChI Key |
VRMRHGHPQGXKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,10-Dodecatriene, (E,E)- can be synthesized through various methods. One common approach involves the trimerization of isoprene, a process that can be catalyzed by specific metal catalysts such as nickel complexes . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of 1,8,10-Dodecatriene, (E,E)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 1,8,10-Dodecatriene, (E,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conducted under atmospheric or slightly elevated pressures.
Substitution: Chlorine, bromine; often carried out in the presence of light or a catalyst to initiate the reaction.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,8,10-Dodecatriene, (E,E)- exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with cellular membranes or enzymes, leading to changes in cell function or signaling pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The following table compares 1,8,10-Dodecatriene, (E,E)-, with key structural analogues, emphasizing differences in substituents, double-bond positions, and functional groups:
Key Differences in Reactivity and Stability
- Double-Bond Configuration : The (E,E)-configuration in 1,8,10-Dodecatriene enhances steric hindrance compared to linear trienes like 1,3,5-Undecatriene, reducing susceptibility to oxidation .
- Functional Groups : The presence of hydroxyl groups in 2,7,10-Dodecatriene-1,4-diol increases polarity and solubility in polar solvents, unlike the hydrocarbon backbone of 1,8,10-Dodecatriene .
- Methyl Substituents : Methyl groups at C3, C7, and C11 in 1,8,10-Dodecatriene stabilize the conjugated system, contributing to its bioactivity. In contrast, the methylene group in the 1,6,10-Dodecatriene analogue may increase electrophilic reactivity .
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